

# A Technical Guide to the Industrial Applications of 2,4-Diaminodiphenylamine

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## Compound of Interest

Compound Name: **2,4-Diaminodiphenylamine**

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## Abstract

**2,4-Diaminodiphenylamine** (2,4-DADP), a substituted aromatic diamine, holds significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its core industrial applications, focusing on its role as a monomer in the synthesis of high-performance polymers and as a precursor in the production of specialized azo dyes. Furthermore, this document explores the pharmacological relevance of diaminodiphenylamine derivatives, particularly their emerging role as kinase inhibitors in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes are presented to facilitate further research and application development.

## Introduction

**2,4-Diaminodiphenylamine**, with the IUPAC name N1-phenylbenzene-1,2,4-triamine and CAS number 136-17-4, is an aromatic amine featuring two primary amine groups and a secondary amine linkage between two phenyl rings. This unique structural arrangement imparts a combination of reactivity and rigidity, making it a valuable building block in several industrial chemical syntheses. Its primary applications lie in the fields of polymer chemistry and dye manufacturing, with growing interest in its potential pharmacological activities.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,4-DADP is essential for its handling and application in industrial processes.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N <sub>3</sub>	[1]
Molecular Weight	199.25 g/mol	[1]
Appearance	Brown or purple to black powder	[2]
Melting Point	126.0-133.0 °C	[2]
Assay (GC)	≥97.5%	[2]
Solubility	Soluble in various organic solvents.	[3]

## Synthesis of 2,4-Diaminodiphenylamine

While a specific, detailed experimental protocol for the synthesis of **2,4-diaminodiphenylamine** is not readily available in the public domain, a plausible and efficient synthetic route can be adapted from the synthesis of the closely related compound, 2,4-diaminotriphenylamine. This proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a reduction.

## Proposed Synthesis Pathway



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# Experimental Protocol (Adapted from the synthesis of 2,4-diaminotriphenylamine)

## Step 1: Synthesis of 2,4-Dinitrodiphenylamine

- To a stirred solution of aniline (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add cesium fluoride (CsF) (1.2 equivalents).
- Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
- Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in DMF to the reaction mixture.
- Maintain the reaction at the elevated temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
- Filter the crude 2,4-dinitrodiphenylamine, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

## Step 2: Synthesis of 2,4-Diaminodiphenylamine

- Suspend the synthesized 2,4-dinitrodiphenylamine (1.0 equivalent) in ethanol.
- Add a catalytic amount of palladium on activated carbon (10% Pd/C).
- Heat the mixture to reflux.
- Carefully add hydrazine monohydrate (excess, e.g., 5-10 equivalents) dropwise to the refluxing mixture.
- Continue refluxing for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

- Evaporate the solvent under reduced pressure to obtain the crude **2,4-diaminodiphenylamine**.
- Purify the product by column chromatography or recrystallization to yield the final product.

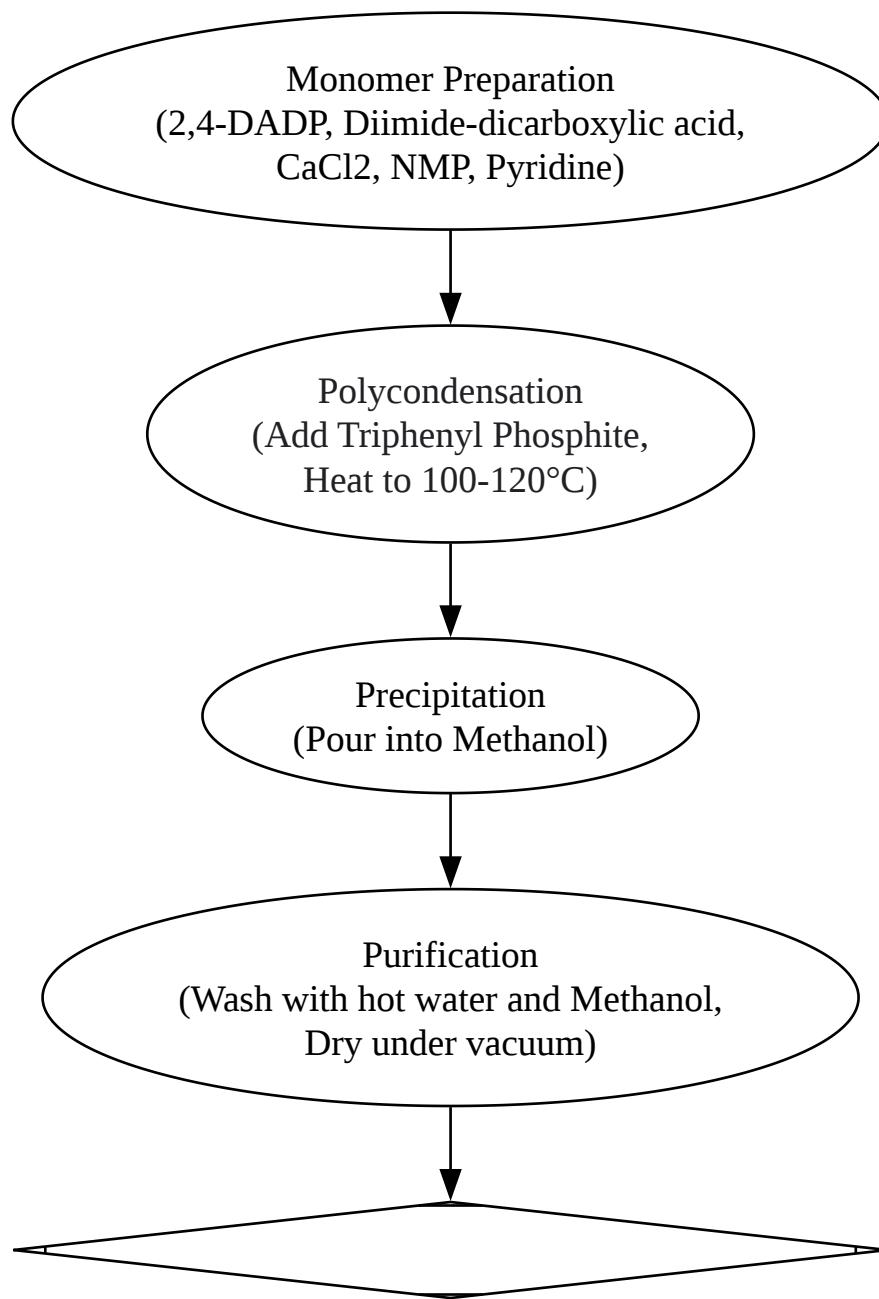
## Industrial Applications

### High-Performance Polymers: Poly(amide-imide)s

**2,4-Diaminodiphenylamine** serves as a valuable diamine monomer in the synthesis of poly(amide-imide)s (PAIs). These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. The incorporation of the diphenylamine moiety can enhance solubility and modify the polymer's final properties.

#### 4.1.1. Synthesis of Poly(amide-imide)s

A common method for the synthesis of PAIs from 2,4-DADP involves the direct polycondensation with an imide-containing dicarboxylic acid using triphenyl phosphite and pyridine as activating agents.



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#### 4.1.2. Experimental Protocol for Poly(amide-imide) Synthesis (Adapted)

- In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the imide-containing dicarboxylic acid (1.0 equivalent), **2,4-diaminodiphenylamine** (1.0 equivalent), calcium chloride (as a stabilizer), and pyridine in N-methyl-2-pyrrolidone (NMP).
- Heat the mixture to 100-120 °C with stirring.

- Add triphenyl phosphite (2.2 equivalents) to the solution.
- Continue the reaction at this temperature for 3-5 hours.
- Pour the resulting viscous polymer solution into a large volume of methanol to precipitate the poly(amide-imide).
- Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry under vacuum at an elevated temperature (e.g., 80-100 °C).

#### 4.1.3. Properties of Poly(amide-imide)s Derived from a Related Diamine

The following table presents data for poly(amide-imide)s synthesized from the structurally similar 2,4-diaminotriphenylamine, which provides an indication of the properties that can be expected from polymers derived from 2,4-DADP[4].

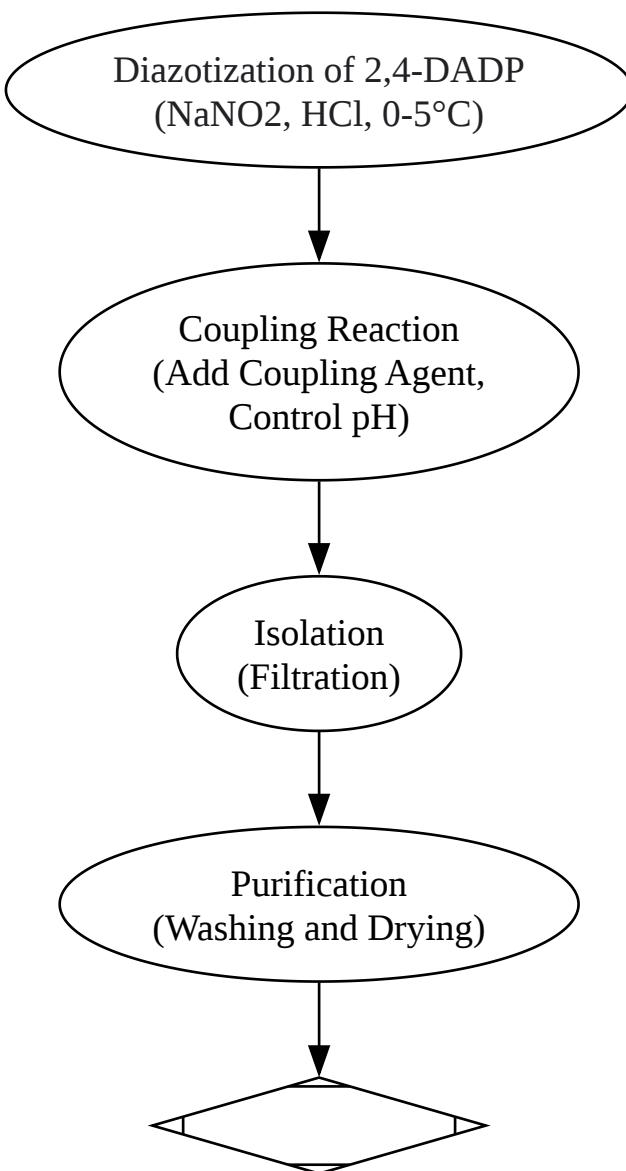
Polymer ID	Inherent Viscosity (dL/g)	Tensile Strength (MPa)	Tensile Modulus (GPa)	Elongation at Break (%)	Glass Transition Temp. (°C)	10% Weight Loss Temp. (°C)
PAI-a	0.42	85	1.8	12	245	510
PAI-b	0.38	78	1.6	10	220	495
PAI-c	0.46	92	1.9	15	274	530

## Azo Dyes

The primary amine groups in **2,4-diaminodiphenylamine** can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the diphenylamine scaffold can influence the final color and fastness properties of the dye.

#### 4.2.1. General Synthesis of Azo Dyes

The synthesis of azo dyes from 2,4-DADP follows the standard two-step process of diazotization and coupling.



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#### 4.2.2. Experimental Protocol for Azo Dye Synthesis (General)

##### Step 1: Diazotization

- Dissolve or suspend **2,4-diaminodiphenylamine** (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).
- Cool the mixture to 0-5 °C in an ice-salt bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (2.0 equivalents for both primary amine groups) to the mixture while maintaining the temperature below 5 °C.
- Stir the reaction mixture for 30-60 minutes to ensure complete formation of the bis-diazonium salt.

#### Step 2: Coupling

- Dissolve a suitable coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent (e.g., aqueous alkali for phenols, aqueous acid for amines).
- Cool the solution of the coupling component to 0-5 °C.
- Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
- Control the pH of the reaction mixture to optimize the coupling reaction (typically alkaline for phenols and acidic for amines).
- Stir the reaction mixture for several hours, allowing the azo dye to precipitate.
- Isolate the dye by filtration, wash with cold water, and dry.

## Potential Pharmacological Applications

Derivatives of diphenylamine have garnered significant interest in the field of drug discovery due to their diverse biological activities. Recent studies have highlighted the potential of substituted diphenylamines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy<sup>[5]</sup>.

## EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain can block downstream signaling and inhibit tumor growth.

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Figure 4: Simplified EGFR signaling pathway and the mechanism of inhibition by small molecule inhibitors.

## Cytotoxicity of Diphenylamine Derivatives

Studies on 2,4'-bis substituted diphenylamine derivatives have demonstrated potent antitumor activity against human breast carcinoma cell lines (MCF-7), with  $IC_{50}$  values in the low micromolar range. This suggests that the diphenylamine scaffold is a promising starting point for the development of novel anticancer agents.

Compound	EGFR Tyrosine Kinase Inhibition (%) at 10 $\mu$ M	$IC_{50}$ against MCF-7 ( $\mu$ M)
Derivative 16a	98	0.73
Derivative 17a	85	1.25
Derivative 18a	78	2.38

Data adapted from a study on 2,4'-bis substituted diphenylamine derivatives[5].

## Conclusion

**2,4-Diaminodiphenylamine** is a versatile chemical intermediate with established and emerging industrial applications. Its utility as a monomer for high-performance poly(amide-imide)s and as a precursor for azo dyes is well-recognized. Furthermore, the pharmacological potential of its derivatives as kinase inhibitors presents an exciting avenue for future research and development in the pharmaceutical sector. This guide provides a foundational understanding of the synthesis, properties, and applications of 2,4-DADP, intended to spur further innovation and exploration of this valuable compound.

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## References

- 1. [ineosopen.org](https://ineosopen.org) [ineosopen.org]
- 2. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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